N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c21-17(18-13-2-3-15-16(10-13)23-12-22-15)20-6-1-5-19(7-8-20)14-4-9-24-11-14/h2-3,10,14H,1,4-9,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNXDUSANQINCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and findings from case studies.
Structural Characteristics
The compound's structure is characterized by:
- Benzo[d][1,3]dioxole moiety : Enhances binding to biological targets.
- Tetrahydrothiophene ring : Provides hydrophobic interactions.
- Diazepane structure : Contributes to the overall stability and reactivity of the compound.
The molecular formula is with a molecular weight of approximately 320.42 g/mol. The presence of nitrogen and sulfur heteroatoms plays a crucial role in its biological activity by influencing interactions with enzymes and receptors .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Incorporation of the tetrahydrothiophene ring via nucleophilic substitution.
- Amide bond formation with the diazepane component under controlled reaction conditions.
Common reagents include palladium catalysts and solvents like dichloromethane or acetonitrile to optimize yield and purity .
This compound has been identified as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression through chromatin remodeling. The inhibition of HDACs is associated with potential therapeutic effects in cancer treatment and neurodegenerative diseases .
Pharmacological Studies
Recent studies have highlighted various biological activities:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| HDAC Inhibition | 0.212 | |
| AChE Inhibition | 0.264 | |
| Cytotoxicity against NIH/3T3 cells | >100 |
The compound has shown selective inhibition towards specific enzymes involved in cellular signaling pathways, indicating its potential as a lead compound for developing more potent analogs.
Case Studies
Several case studies have documented the efficacy of this compound in various models:
- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced cell proliferation in various cancer cell lines through HDAC inhibition.
- Neurodegenerative Models : The compound exhibited neuroprotective effects in models of Alzheimer’s disease by modulating epigenetic changes associated with neurodegeneration .
Scientific Research Applications
Histone Deacetylase Inhibition
One of the most promising applications of N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is as an inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression through chromatin remodeling. Inhibitors of these enzymes are being investigated for their potential therapeutic effects in cancer treatment and neurodegenerative disorders where epigenetic modifications are critical .
Potential Therapeutic Agent
Due to its HDAC inhibitory activity, this compound may serve as a lead compound for developing new therapeutic agents targeting various cancers and conditions associated with epigenetic dysregulation. Its unique structural features may allow for further chemical modifications to enhance potency and selectivity against specific biological targets.
Research indicates that this compound interacts with several biological targets, including enzymes and receptors involved in cellular signaling pathways. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its pharmacological profile.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques starting from readily available precursors. Common methods include the formation of the benzo[d][1,3]dioxole moiety followed by the incorporation of the tetrahydrothiophene and diazepane components. Reaction conditions such as temperature, solvent choice (e.g., dichloromethane or acetonitrile), and catalysts (e.g., palladium) are critical for optimizing yield and purity .
Table: Summary of Research Findings on this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,4-Diazepane Cores
- 5-(4-(3,5-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7x) Core Structure: 1,4-Diazepane substituted with 3,5-dichlorophenyl and linked to a pentanamide-thiophen-3-ylphenyl chain. Key Differences: Replaces the benzodioxole carboxamide with a dichlorophenyl group and uses a linear pentanamide linker. Synthesis: Yield of 41% via substitution of 1-(3,5-dichlorophenyl)piperazine with 1,4-diazepane . Pharmacological Notes: The dichlorophenyl group enhances halogen bonding but may reduce CNS penetration compared to benzodioxole.
Benzodioxole-Containing Cyclopropane Carboxamides
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (78) Core Structure: Cyclopropane-carboxamide linked to a thiazole ring and substituted with benzodioxole. Key Differences: Replaces the 1,4-diazepane with a rigid cyclopropane-thiazole scaffold. Synthesis: 34% yield via coupling of 2-amino-thiazole intermediates with benzodioxole-cyclopropanecarboxylic acid . Pharmacological Notes: The thiazole ring may improve metabolic stability but reduce conformational adaptability.
- N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (89) Core Structure: Similar to compound 78 but with a biphenyl-carbonyl group.
Dihydropyridine Derivatives with Benzodioxole
- Diethyl 4-(1-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (B9) Core Structure: 1,4-Dihydropyridine substituted with benzodioxole and ester groups. Key Differences: Aromatic dihydropyridine core vs. aliphatic 1,4-diazepane. Synthesis: 50% yield via condensation of benzodioxole-propanal with diethyl acetylenedicarboxylate . Pharmacological Notes: Dihydropyridines are calcium channel modulators, suggesting divergent targets compared to diazepane-based compounds.
Table 1: Comparative Analysis of Key Compounds
Pharmacological Implications
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves integrating benzo[d][1,3]dioxole, tetrahydrothiophene, and diazepane moieties. Critical steps include:
- Coupling reactions : Use coupling agents like EDCI or HOBt for amide bond formation between the diazepane and benzo[d][1,3]dioxole groups .
- Ring closure : Catalytic hydrogenation or acid-mediated cyclization for diazepane formation, with temperature control (e.g., 60–80°C) to minimize side products .
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradients) and HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates and final product .
Q. How is structural characterization performed to confirm the compound’s identity?
- 1H/13C NMR : Assign peaks for benzo[d][1,3]dioxole (δ 6.7–7.1 ppm for aromatic protons), tetrahydrothiophene (δ 2.5–3.5 ppm for methylene groups), and diazepane (δ 3.8–4.2 ppm for NH protons) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns matching expected functional groups .
- X-ray crystallography (if crystals form): Resolve bond angles and stereochemistry of the diazepane ring .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Kinase inhibition : Test against cancer-related kinases (e.g., PI3K, EGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme binding : Surface plasmon resonance (SPR) to measure affinity for targets like monoamine oxidases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Analog synthesis : Replace the tetrahydrothiophene group with pyrrolidine or morpholine to assess impact on binding pocket interactions .
- Bioisosteric substitution : Swap benzo[d][1,3]dioxole with indole or quinoline and compare activity in enzyme inhibition assays .
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like serotonin receptors; validate with mutagenesis studies .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Replication : Synthesize the compound independently using published protocols to verify purity and activity .
- Analytical cross-checks : Compare NMR spectra with published data to confirm structural consistency .
- Dose-response refinement : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
Q. How can metabolic stability be evaluated in preclinical models?
- In vitro assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .
- Pharmacokinetics in rodents : Administer intravenously/orally (5–10 mg/kg) and calculate AUC, Cmax, and bioavailability .
Q. What experimental designs assess synergistic effects with other therapeutics?
- Combination index (CI) : Use the Chou-Talalay method to test synergy with cisplatin or paclitaxel in cancer cell lines .
- Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated when co-administered with standard chemotherapies .
Methodological Notes
- Contradiction management : Conflicting bioactivity results may arise from impurities (>95% purity required for reliable assays) or assay conditions (e.g., serum-free vs. serum-containing media) .
- Data validation : Always include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
